molecular formula C15H13N7O3 B15043664 5,7-dimethyl-N'-[(E)-(3-nitrophenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

5,7-dimethyl-N'-[(E)-(3-nitrophenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B15043664
M. Wt: 339.31 g/mol
InChI Key: DDSMQTLCFGFUSJ-LZYBPNLTSA-N
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Description

5,7-DIMETHYL-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIMETHYL-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . The reaction conditions often include boiling chloroform as the solvent . This method allows for the formation of the triazolopyrimidine core through a series of condensation and cyclization reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,7-DIMETHYL-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the triazolopyrimidine ring, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5,7-DIMETHYL-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-DIMETHYL-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets in biological systems. The triazolopyrimidine core can interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5,7-DIMETHYL-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE lies in its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the nitrophenyl and carbohydrazide groups enhances its potential as a therapeutic agent and provides opportunities for further functionalization in synthetic chemistry.

Properties

Molecular Formula

C15H13N7O3

Molecular Weight

339.31 g/mol

IUPAC Name

5,7-dimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H13N7O3/c1-9-6-10(2)21-15(17-9)18-13(20-21)14(23)19-16-8-11-4-3-5-12(7-11)22(24)25/h3-8H,1-2H3,(H,19,23)/b16-8+

InChI Key

DDSMQTLCFGFUSJ-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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